Trimethylsilyl acrylate
Overview
Description
Trimethylsilyl acrylate, also known as Acrylic acid trimethylsilanyl ester, is a compound with the linear formula CH2=CHCO2Si(CH3)3 . It is characterized by chemical inertness and a large molecular volume .
Synthesis Analysis
Trimethylsilyl acrylate can be synthesized using 1-methylimidazole and chlorotrimethylsilane. The reaction mixture is stirred at 85°C for one hour, and then the phase separation is awaited over the course of two hours .Molecular Structure Analysis
The molecular structure of Trimethylsilyl acrylate is represented by the SMILES string CSi©OC(=O)C=C . It has a molecular weight of 144.24 g/mol .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis
Trimethylsilyl acrylate has a boiling point of 53°C/0.2 mmHg and a density of 0.984 g/mL at 25°C. Its refractive index is n20/D 1.4090 .Scientific Research Applications
Polymerization Initiator : TMSA derivatives, such as tris(trimethylsilyl)silane (TTMSS), have been shown to be effective initiators for the polymerization of acrylate monomers. The high reactivity and low selectivity of TTMSS toward the addition to alkenes are due to antagonist polar and enthalpy effects (Lalevée, Allonas, & Fouassier, 2007).
Synthesis of Semiconductor Polymers : TMSA has been utilized in the synthesis of semiconductor polymers carrying pendant perylene bisimide groups. This process involved a combination of nitroxide-mediated radical polymerization of trimethylsilyl propargyl acrylate and subsequent chemical reactions (Lang, Neubig, Sommer, & Thelakkat, 2010).
Graft Polymerization : TMSA has been applied in graft polymerization processes, like the grafting of acrylic acid onto specific polymers. This application significantly alters the surface properties of the polymer films (Masuda, Kotoura, Tsuchihara, & Higashimura, 1991).
Polymer Synthesis and Properties : TMSA and its derivatives have been studied for their reactivity in free radical and anionic polymerization processes. The steric effects of the trimethylsilyl group adjacent to the double bond in these monomers influence their reactivity and the properties of the resulting polymers (Ottolenghi, Fridkin, & Zilkha, 1963).
Enhanced Durability in Nanoimprint Lithography : In nanoimprint lithography, bis(trimethylsilyl)phenyl-containing (meth)acrylates, which include TMSA derivatives, have been used to improve the durability of imprint resist patterns against oxygen reactive ion etching (Ito, Sato, Tasaki, Watanuki, Nemoto, & Nakagawa, 2016).
Catalysis in Organic Synthesis : TMSA derivatives have been employed in various organic synthesis processes like the Prins cyclization and in the synthesis of natural products such as (+)-civet (Sultana, Indukuri, Deka, & Saikia, 2013).
Controlled Polymerization : The use of TMSA in atom transfer radical polymerization and other controlled polymerization techniques has been explored, leading to the synthesis of block copolymers with specific properties (Muhlebach, Gaynor, & Matyjaszewski, 1998).
Safety And Hazards
Trimethylsilyl acrylate is a highly flammable liquid and vapor. In contact with water, it releases flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation, drowsiness or dizziness, and is suspected of causing cancer .
Future Directions
properties
IUPAC Name |
trimethylsilyl prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2Si/c1-5-6(7)8-9(2,3)4/h5H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYBJBJYBGWBHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339226 | |
Record name | Trimethylsilyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl acrylate | |
CAS RN |
13688-55-6 | |
Record name | Trimethylsilyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl Acrylate (stabilized with BHT) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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